molecular formula C11H14O3 B056993 3-(Benzyloxy)butanoic acid CAS No. 1135-38-2

3-(Benzyloxy)butanoic acid

Cat. No. B056993
CAS RN: 1135-38-2
M. Wt: 194.23 g/mol
InChI Key: RVRIZGVVPBNJCQ-UHFFFAOYSA-N
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Description

“3-(Benzyloxy)butanoic acid” is a chemical compound with the molecular formula C14H16O3 . It is a derivative of benzoic acid, where a benzyloxy group is attached to the third carbon of the butanoic acid chain .


Synthesis Analysis

The synthesis of “3-(Benzyloxy)butanoic acid” could potentially involve the protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .


Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)butanoic acid” consists of a benzyloxy group attached to the third carbon of a butanoic acid chain . The average mass of the molecule is 228.243 Da, and the monoisotopic mass is 228.078644 Da .


Chemical Reactions Analysis

The chemical reactions involving “3-(Benzyloxy)butanoic acid” could potentially include oxidation and reduction processes . For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Scientific Research Applications

  • Antimicrobial Activity : Derivatives of 3-(benzyloxy)butanoic acid show significant antimicrobial and antifungal activities against various pathogens like Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).

  • Antioxidant Properties : Research indicates that certain derivatives of 3-(benzyloxy)butanoic acid exhibit notable antioxidant activity, suggesting potential applications in oxidative stress-related conditions (Dovbnya et al., 2022).

  • Chemical Synthesis : It's used as a precursor in the synthesis of complex molecules, such as (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, via the Horner-Wadsworth-Emmons reaction (Enders et al., 2003).

  • Polymer Science : In the field of polymer science, 3-(benzyloxy)butanoic acid derivatives are used for enhancing the reactivity of molecules towards benzoxazine ring formation, contributing to the development of novel polymeric materials (Trejo-Machin et al., 2017).

  • Analgesic and Anti-inflammatory Properties : Some derivatives of 3-(benzyloxy)butanoic acid exhibit significant antinociceptive and anti-inflammatory activities, which could be beneficial in pain management and inflammation-related disorders (Gulcan et al., 2003).

  • Enzyme Inhibition : Certain analogs of 3-(benzyloxy)butanoic acid, like DL-2-Benzyl-3-formylpropanoic acid, have been identified as inhibitors of enzymes like carboxypeptidase A, suggesting potential applications in enzyme regulation and drug design (Galardy & Kortylewicz, 1984).

  • Biocatalysis : It is also utilized in biocatalytic transesterification reactions, indicating applications in green chemistry and sustainable processes (Kumar et al., 2015).

Safety And Hazards

The safety data sheet for butyric acid, a related compound, indicates that it is a combustible liquid, harmful if swallowed, and causes severe skin burns and eye damage . It is also harmful to aquatic life . These hazards may also apply to “3-(Benzyloxy)butanoic acid”, but specific safety data for this compound is not available in the sources.

properties

IUPAC Name

3-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(7-11(12)13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRIZGVVPBNJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
J Li, J Uzawa, Y Doi - Bulletin of the Chemical Society of Japan, 1997 - journal.csj.jp
Methyl (3R)-3-{[(3′R)-3′-hydroxybutanoyl]oxy}butanoate (MHBOB) has been prepared as a model compound of the hydroxy terminal part of poly[(R)-3-hydroxybutanoate] [P(3-HB)]; …
Number of citations: 11 www.journal.csj.jp
EL Eliel, L Clawson, DE Knox - The Journal of Organic Chemistry, 1985 - ACS Publications
H, R3= Me; R1= R2= R5= H, R3= R4= Me) proceeds with partial rearrangement, implying neighboring group participation, only when there are geminal methyl groups in the 2-or 3-…
Number of citations: 28 pubs.acs.org
J Li, J Uzawa, Y Doi - Bulletin of the Chemical Society of Japan, 1998 - journal.csj.jp
Oligomers of (R)-3-hydroxybutanoic acid (3-HB) with different end groups and chain lengths have been prepared as model compounds of bacterial poly[(R)-3-hydroxybutanoate] [P(3-…
Number of citations: 26 www.journal.csj.jp
BM Bachmann, D Seebach - Helvetica chimica acta, 1998 - Wiley Online Library
To study the stereoselectivity of enzymatic cleavage of poly(3‐hydroxybutyrates) (PHB) in a well‐defined system (purified depolymerase and monodisperse substrate of specific relative …
Number of citations: 43 onlinelibrary.wiley.com
J Li, J Uzawa, Y Doi - Bull. Chem. Soc. Jpn, 1997 - researchgate.net
Methyl (3R)-3-(((3'R)-3'-hydroxybutanoyl] oxy) butanoate (MHBOB) has been prepared as a model compound of the hydroxy terminal part of poly [(R)-3-hydroxybutanoate][P (3-HB)]; the …
Number of citations: 2 www.researchgate.net
D Seebach, U Brändli, P Schnurrenberger… - Helvetica chimica …, 1988 - Wiley Online Library
The macrocyclic pentolide 1, hexolide 2, and heptolide 3 constitute ca. 80% of the oligomers formed in ca. 50% yield from enantiomerically pure 3‐hydroxybutanoic acid under …
Number of citations: 54 onlinelibrary.wiley.com
GA Molander, SR Shakya - The Journal of Organic Chemistry, 1994 - ACS Publications
Intramolecular nucleophilic acyl substitution (INAS) reactions of substituted 3-iodopropyl carboxylates have been achieved using samarium (II) iodide (Smla) in the presence of an iron (…
Number of citations: 49 pubs.acs.org
D Seebach, S Poenaru, G Folkers… - Helvetica chimica …, 1998 - Wiley Online Library
In the center of the immune system, there are major histocompatibility (MHC) protein/nonapeptide complexes which are recognized by T cell. The nonapeptides consist of three regions, …
Number of citations: 15 onlinelibrary.wiley.com
R Cao - 2015 - krex.k-state.edu
Biodegradable polyhydroxybutyrates (PHBs) produced by a wide range of bacteria have been considered as an ideal alternative to petroleum-based plastics. Two types of mechanistic …
Number of citations: 2 krex.k-state.edu
T Hintermann, D Seebach - Helvetica chimica acta, 1998 - Wiley Online Library
The 4‐isopropyl‐5,5‐diphenyloxazolidinone (1) is readily prepared from (R)‐ or (S)‐valine ester, PhMgBr, and ethyl chlorocarbonate. It has a melting point of ca. 250, a low solubility in …
Number of citations: 272 onlinelibrary.wiley.com

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